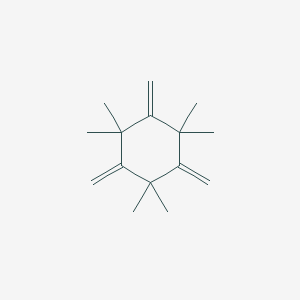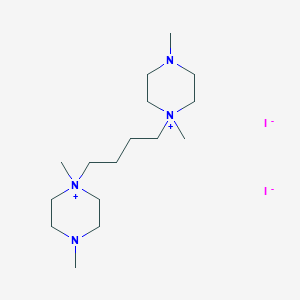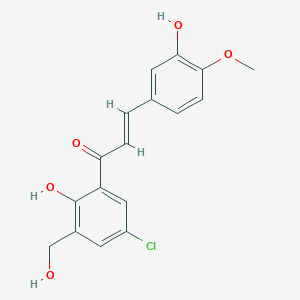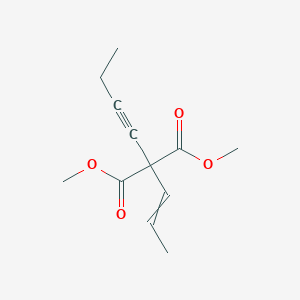
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkynes and alkenes. One common method involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehydes, followed by nucleophilic addition of cyclic amines . The reaction conditions often require a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄
Reducing agents: H₂ with Pd/C, LiAlH₄
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and alkene groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but lacks the prop-1-en-1-yl group.
Prop-1-en-2-yl acetate: Contains an alkene group but differs in overall structure and reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
109468-67-9 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
dimethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
HHVJXTPARRSIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(C=CC)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


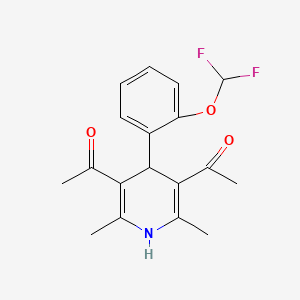

![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
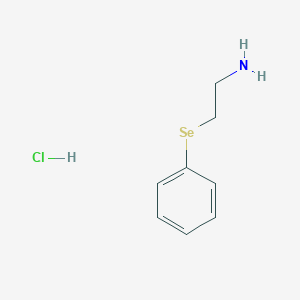

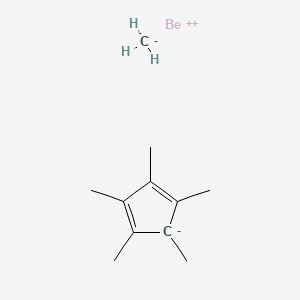
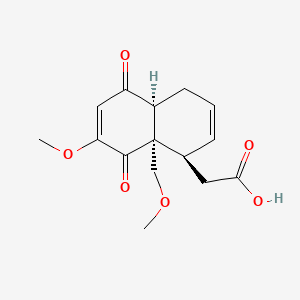

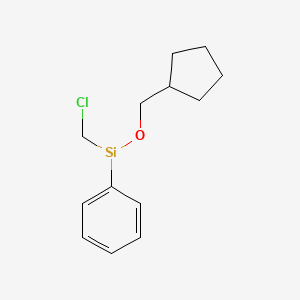
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
